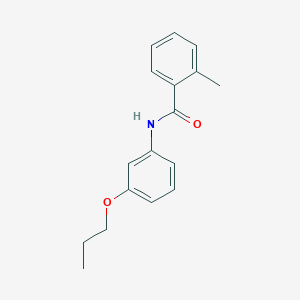![molecular formula C18H21NO2 B268630 N-[4-(3-phenylpropoxy)phenyl]propanamide](/img/structure/B268630.png)
N-[4-(3-phenylpropoxy)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3-phenylpropoxy)phenyl]propanamide, also known as GW 501516, is a synthetic drug that belongs to the class of PPAR agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity as a performance-enhancing drug among athletes and bodybuilders. Despite its banned status by the World Anti-Doping Agency, GW 501516 continues to be used illicitly due to its purported benefits in improving endurance and fat burning.
作用機序
N-[4-(3-phenylpropoxy)phenyl]propanamide 501516 works by activating peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression. PPARδ plays a crucial role in fatty acid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by N-[4-(3-phenylpropoxy)phenyl]propanamide 501516 leads to increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation.
Biochemical and Physiological Effects
N-[4-(3-phenylpropoxy)phenyl]propanamide 501516 has been shown to have several biochemical and physiological effects. In animal studies, it has been demonstrated to increase endurance and improve exercise performance by enhancing muscle metabolism and oxygen utilization. It also increases the expression of genes involved in fatty acid oxidation and reduces the expression of genes involved in lipogenesis.
実験室実験の利点と制限
N-[4-(3-phenylpropoxy)phenyl]propanamide 501516 has several advantages for use in laboratory experiments. It is a potent and selective PPARδ agonist that can be used to study the role of PPARδ in various biological processes. It also has a long half-life, which allows for sustained activation of PPARδ. However, its use in laboratory experiments is limited by its banned status and the potential for off-target effects.
将来の方向性
There are several future directions for the study of N-[4-(3-phenylpropoxy)phenyl]propanamide 501516. One area of research is the development of selective PPARδ agonists with fewer off-target effects. Another area of research is the investigation of the role of PPARδ in cancer and other diseases. Additionally, the potential therapeutic applications of N-[4-(3-phenylpropoxy)phenyl]propanamide 501516 in metabolic and cardiovascular diseases warrant further investigation.
合成法
The synthesis of N-[4-(3-phenylpropoxy)phenyl]propanamide 501516 involves several steps, including the reaction of 4-bromophenylpropanoic acid with 3-phenylpropylamine to produce an intermediate compound. The intermediate is then reacted with 4-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst to yield N-[4-(3-phenylpropoxy)phenyl]propanamide 501516.
科学的研究の応用
N-[4-(3-phenylpropoxy)phenyl]propanamide 501516 has been extensively studied for its potential therapeutic applications in treating metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and lower triglyceride levels in animal models. In addition, N-[4-(3-phenylpropoxy)phenyl]propanamide 501516 has been investigated for its potential use in treating cancer, neurodegenerative diseases, and liver diseases.
特性
製品名 |
N-[4-(3-phenylpropoxy)phenyl]propanamide |
|---|---|
分子式 |
C18H21NO2 |
分子量 |
283.4 g/mol |
IUPAC名 |
N-[4-(3-phenylpropoxy)phenyl]propanamide |
InChI |
InChI=1S/C18H21NO2/c1-2-18(20)19-16-10-12-17(13-11-16)21-14-6-9-15-7-4-3-5-8-15/h3-5,7-8,10-13H,2,6,9,14H2,1H3,(H,19,20) |
InChIキー |
ZNMZVJBPHSWTGP-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)OCCCC2=CC=CC=C2 |
正規SMILES |
CCC(=O)NC1=CC=C(C=C1)OCCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B268553.png)
methanone](/img/structure/B268554.png)
![(3-Bromo-4-methoxyphenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B268555.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268556.png)

![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268558.png)

![N-[2-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B268562.png)
![N-[2-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B268565.png)


![2-chloro-N-[4-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B268569.png)
![N-[2-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268570.png)